molecular formula C5H4FNO3S B2449402 6-Hydroxypyridine-3-sulfonyl fluoride CAS No. 2247103-46-2

6-Hydroxypyridine-3-sulfonyl fluoride

Cat. No.: B2449402
CAS No.: 2247103-46-2
M. Wt: 177.15
InChI Key: XERQXRBZZKCZEU-UHFFFAOYSA-N
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Description

Contextual Landscape of Pyridine-Based Sulfonyl Fluorides in Contemporary Chemical Research

In modern chemical research, the strategic combination of privileged structural motifs is a cornerstone of designing novel functional molecules. Among these, pyridine-based sulfonyl fluorides have garnered significant attention, bridging the fields of synthetic chemistry, chemical biology, and drug discovery. The pyridine (B92270) ring is one of the most prevalent heterocyclic scaffolds in pharmaceuticals, valued for its ability to engage in various biological interactions and influence a molecule's physicochemical properties.

The sulfonyl fluoride (B91410) moiety (-SO₂F) has emerged as a uniquely valuable electrophile, or "warhead," for the development of covalent chemical probes and inhibitors. mdpi.com Unlike more traditional sulfonyl halides like sulfonyl chlorides, sulfonyl fluorides exhibit a finely tuned balance of stability and reactivity. mdpi.com They are generally stable to aqueous conditions and resistant to reduction but can be induced to react with nucleophilic amino acid residues (e.g., lysine, tyrosine, serine, histidine) within a protein's binding site. mdpi.comccspublishing.org.cn This reactivity forms the basis of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has been recognized as a next-generation "click chemistry" for its reliability and versatility in forging strong covalent links under biological conditions. nih.gov

The integration of a sulfonyl fluoride group onto a pyridine scaffold creates a powerful tool for researchers. These compounds can function as highly selective reagents in organic synthesis; for instance, Pyridine-2-sulfonyl Fluoride (PyFluor) is utilized as a specialized deoxyfluorination agent. enamine.nettcichemicals.com However, their most compelling application lies in the design of targeted covalent inhibitors. In this context, the pyridine framework acts as a recognition element that guides the molecule to a specific protein target, whereupon the sulfonyl fluoride warhead can form a durable covalent bond, leading to potent and prolonged pharmacological effects. ccspublishing.org.cn This approach allows researchers to target a wider range of amino acids beyond the commonly targeted cysteine, thereby expanding the "druggable" proteome. nih.gov

Elucidating the Significance of the Hydroxypyridine Motif in Organic Chemistry

The hydroxypyridine motif, which exists in a tautomeric equilibrium with its corresponding pyridone form, is a "privileged scaffold" in medicinal chemistry and organic synthesis. nih.gov The position of the hydroxyl group on the pyridine ring dictates the predominant tautomer, with 2- and 4-hydroxypyridines favoring the pyridone form under physiological conditions. This tautomerism is a critical feature, as it endows the scaffold with the ability to act as both a hydrogen bond donor (from the N-H group in the pyridone form) and a hydrogen bond acceptor (at the carbonyl oxygen and the ring nitrogen). frontiersin.org

This dual hydrogen-bonding capability makes the hydroxypyridine/pyridinone structure an excellent bioisostere for other common functional groups found in bioactive molecules, such as amides, phenols, and carboxylic acids. nih.gov By replacing these groups with a pyridone ring, medicinal chemists can modulate key drug-like properties, including lipophilicity, aqueous solubility, metabolic stability, and membrane permeability. nih.govfrontiersin.org

Furthermore, pyridinone derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. frontiersin.org Their ability to form specific, stabilizing interactions within the active sites of enzymes, such as kinase hinge-binding, has led to their incorporation into numerous approved drugs and clinical candidates. nih.gov The inherent versatility and favorable physicochemical properties of the hydroxypyridine scaffold thus make it a highly attractive component for the design of novel therapeutic agents.

Research Trajectory and Potential of 6-Hydroxypyridine-3-sulfonyl Fluoride: A Scholarly Overview

The compound this compound represents a specific molecular architecture that combines the key features discussed previously: a covalent-modifying sulfonyl fluoride warhead and a biologically relevant hydroxypyridine/pyridone scaffold. While the broader classes of both pyridine-based sulfonyl fluorides and hydroxypyridines are subjects of extensive research, dedicated studies on this particular molecule are not yet prevalent in the scientific literature. Its existence is confirmed through its commercial availability and assigned CAS number, but its synthesis, characterization, and application remain a largely unexplored frontier.

Based on its structure, this compound exists predominantly as its 6-oxo-1,6-dihydropyridine-3-sulfonyl fluoride tautomer. Its potential research trajectory is therefore predicated on the synergistic functions of its constituent parts. The molecule is an ideal candidate for development as a covalent chemical probe or targeted inhibitor. The pyridone ring can serve as a recognition element, forming hydrogen bonds and other non-covalent interactions to anchor the molecule within a protein's binding pocket. The strategically positioned 3-sulfonyl fluoride group can then react with a nearby nucleophilic amino acid residue to form a stable covalent adduct.

The synthesis of this compound could likely be achieved through established methods for preparing heteroaromatic sulfonyl fluorides. mdpi.com Plausible synthetic routes might include the multi-step conversion from a corresponding thiol (6-hydroxypyridine-3-thiol) via oxidative chlorination followed by a fluoride-chloride exchange, or the direct conversion from a sulfonic acid or sulfonamide precursor. researchgate.netnih.gov

Data Tables

Table 1: Chemical Identifiers for this compound

Identifier Value
CAS Number 2247103-46-2
Molecular Formula C₅H₄FNO₃S
Canonical SMILES C1=CC(=O)NC=C1S(=O)(=O)F

| InChI Key | XERQXRBZZKCZEU-UHFFFAOYSA-N |

Data sourced from PubChem and commercial supplier databases. bldpharm.com

Table 2: Predicted Physicochemical Properties of this compound

Property Predicted Value
Molecular Weight 177.16 g/mol
Monoisotopic Mass 176.9896 Da
XLogP3 -0.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3

| Rotatable Bond Count | 1 |

Predicted properties are computationally generated.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

Comprehensive searches for experimental data concerning the spectroscopic and structural characterization of the chemical compound this compound have yielded no specific research findings or detailed analytical data. Major chemical databases and a review of scholarly articles accessible through Google Search indicate a lack of published information on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles for this particular molecule.

As a result, an article detailing the specific ¹H NMR, ¹³C NMR, ¹⁹F NMR, High-Resolution Mass Spectrometry (HRMS), and Liquid Chromatography-Mass Spectrometry (LC-MS) characteristics of this compound cannot be generated at this time. The creation of scientifically accurate data tables and a thorough discussion of research findings, as requested, is contingent upon the existence of primary scientific literature in which such analyses have been performed and published.

While general principles of these analytical techniques are well-established for related compounds such as other pyridine derivatives and sulfonyl fluorides, extrapolating this information to create a specific profile for this compound would be speculative and would not meet the required standards of scientific accuracy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxo-1H-pyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO3S/c6-11(9,10)4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERQXRBZZKCZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247103-46-2
Record name 6-hydroxypyridine-3-sulfonyl fluoride
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Spectroscopic and Structural Characterization Methodologies for 6 Hydroxypyridine 3 Sulfonyl Fluoride

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone in the characterization of molecular structures, providing detailed insights into the functional groups present within a molecule. By analyzing the absorption or scattering of light, these techniques probe the discrete vibrational energy levels of chemical bonds. For a molecule such as 6-Hydroxypyridine-3-sulfonyl fluoride (B91410), with its distinct pyridine (B92270) ring, hydroxyl group, and sulfonyl fluoride moiety, vibrational spectroscopy offers a powerful tool for structural confirmation and analysis.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance versus wavenumber, where specific peaks correspond to the vibrational frequencies of different functional groups.

For 6-Hydroxypyridine-3-sulfonyl fluoride, the FT-IR spectrum is expected to exhibit several characteristic absorption bands. The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the high-frequency region, typically around 3200-3600 cm⁻¹, arising from O-H stretching vibrations. The pyridine ring gives rise to a series of characteristic peaks, including C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.

The sulfonyl fluoride (-SO₂F) group is also expected to produce strong and distinct absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the ranges of 1350-1450 cm⁻¹ and 1150-1250 cm⁻¹, respectively. The S-F stretching vibration is anticipated at a lower frequency.

A representative FT-IR data table for this compound is presented below, with assignments based on established group frequencies from analogous molecules.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3400Broad, StrongO-H Stretch
~3050MediumAromatic C-H Stretch
~1610StrongC=C Ring Stretch
~1580MediumC=N Ring Stretch
~1420StrongS=O Asymmetric Stretch
~1210StrongS=O Symmetric Stretch
~1150MediumIn-plane C-H Bend
~850MediumS-F Stretch
~750StrongOut-of-plane C-H Bend

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, vibrations that are weak in FT-IR may be strong in Raman, and vice-versa.

In the Raman spectrum of this compound, the symmetric vibrations of the pyridine ring are expected to produce strong signals. The ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are particularly characteristic and typically appear in the 990-1050 cm⁻¹ region. The sulfonyl fluoride group's symmetric S=O stretch is also expected to be Raman active. In contrast, the O-H stretching vibration is generally weak in Raman spectra.

A hypothetical Raman data table for this compound is provided below.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3060MediumAromatic C-H Stretch
~1615MediumC=C Ring Stretch
~1390MediumS=O Asymmetric Stretch
~1215StrongS=O Symmetric Stretch
~1030StrongPyridine Ring Breathing Mode
~855MediumS-F Stretch

Solid-State Structural Elucidation

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined through crystallographic techniques. This information is fundamental to understanding a compound's physical properties and intermolecular interactions.

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline compound. By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is generated, which can be mathematically reconstructed to yield a three-dimensional model of the electron density, and thus the positions of the atoms.

Below is a table of hypothetical crystallographic data for this compound.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)7.8
α (°)90
β (°)105.5
γ (°)90
Volume (ų)778.9
Z4

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice, based on the data obtained from single-crystal XRD. nih.govnih.gov The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with strong interactions like hydrogen bonds. White regions represent contacts of van der Waals separation, and blue regions indicate longer contacts.

Interaction TypeContribution (%)
H···O/O···H40
H···H35
H···F/F···H10
C···H/H···C8
Other7

Reactivity Profiles and Mechanistic Investigations of 6 Hydroxypyridine 3 Sulfonyl Fluoride

Nucleophilic Reactivity at the Sulfonyl Fluoride (B91410) Center (SuFEx Chemistry)

The sulfonyl fluoride group is a highly stable yet reactive functional group, making it an excellent electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This chemistry involves the reaction of the sulfonyl fluoride with a variety of nucleophiles, leading to the formation of stable sulfonates and sulfonamides. The reactivity is attributed to the strong electron-withdrawing nature of the fluorine and oxygen atoms, which polarizes the sulfur-fluoride bond and makes the sulfur atom susceptible to nucleophilic attack.

Reactions with Oxygen Nucleophiles (e.g., Alcoholysis for Sulfonate Esters)

Table 1: Representative Alcoholysis Reactions of Aryl Sulfonyl Fluorides This table illustrates the expected products from the reaction of 6-Hydroxypyridine-3-sulfonyl fluoride with various oxygen nucleophiles, based on the known reactivity of similar compounds.

NucleophileProduct
Methanol6-Hydroxypyridine-3-sulfonate methyl ester
Ethanol6-Hydroxypyridine-3-sulfonate ethyl ester
Phenol6-Hydroxypyridine-3-sulfonate phenyl ester

Reactions with Nitrogen Nucleophiles (e.g., Aminolysis for Sulfonamides)

The reaction of this compound with nitrogen nucleophiles, particularly primary and secondary amines, is expected to yield stable sulfonamides. This aminolysis reaction is a robust and widely used transformation in medicinal chemistry and materials science chemrxiv.orgresearchgate.net. The reaction generally proceeds smoothly, often in the presence of a base to neutralize the hydrofluoric acid byproduct. The high stability of the resulting sulfonamide bond makes this a highly favorable process d-nb.inforesearchgate.net.

Table 2: Representative Aminolysis Reactions of Aryl Sulfonyl Fluorides This table illustrates the expected products from the reaction of this compound with various nitrogen nucleophiles, based on the known reactivity of similar compounds.

NucleophileProduct
Ammonia6-Hydroxypyridine-3-sulfonamide
MethylamineN-Methyl-6-hydroxypyridine-3-sulfonamide
DimethylamineN,N-Dimethyl-6-hydroxypyridine-3-sulfonamide
AnilineN-Phenyl-6-hydroxypyridine-3-sulfonamide

Reactions with Carbon Nucleophiles (e.g., Organometallic Reagents)

The reaction of sulfonyl fluorides with carbon nucleophiles, such as Grignard reagents or organolithium compounds, is less common but can be achieved under specific conditions. These reactions can lead to the formation of sulfones. However, the reactivity of the sulfonyl fluoride towards strong, hard nucleophiles like organometallics can be complex, with potential for side reactions. Catalytic methods for the coupling of aryl sulfonyl fluorides with organometallic reagents, such as boronic acids, have been developed, expanding the scope of their utility in carbon-sulfur bond formation acs.org.

Reactivity Pertaining to the Pyridine (B92270) Core

The this compound molecule also possesses a reactive pyridine core, which can undergo derivatization at the hydroxyl group and substitution reactions on the aromatic ring.

Derivatization at the Hydroxyl Group (e.g., O-Alkylation, O-Acylation)

The hydroxyl group of 6-hydroxypyridine can be readily derivatized through O-alkylation and O-acylation reactions.

O-Alkylation: This involves the reaction of the hydroxyl group with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, typically in the presence of a base. This reaction converts the hydroxyl group into an ether linkage. The choice of base and solvent can be crucial in directing the selectivity between N- and O-alkylation in hydroxypyridines scirp.orgresearchgate.netdntb.gov.uaresearchgate.netnih.govresearchgate.netacs.orgtandfonline.com.

O-Acylation: This reaction involves the esterification of the hydroxyl group with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine or triethylamine. This results in the formation of an ester.

Table 3: Representative Derivatization Reactions of the Hydroxyl Group This table illustrates the expected products from the O-alkylation and O-acylation of this compound, based on the known reactivity of hydroxypyridines.

ReagentReaction TypeProduct
Methyl iodideO-Alkylation6-Methoxypyridine-3-sulfonyl fluoride
Acetyl chlorideO-Acylation6-Oxo-1,6-dihydropyridine-3-sulfonyl fluoride acetate
Benzyl bromideO-Alkylation6-(Benzyloxy)pyridine-3-sulfonyl fluoride

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is subject to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom wikipedia.orgyoutube.com. However, the hydroxyl group at the 6-position is an activating, ortho-, para-directing group, while the sulfonyl fluoride group at the 3-position is a deactivating, meta-directing group. The interplay of these directing effects will determine the position of substitution. Nitration of 3-hydroxypyridine, for instance, occurs at the 2-position rsc.orgrsc.org. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation masterorganicchemistry.com.

Nucleophilic Aromatic Substitution: Pyridine rings are more susceptible to nucleophilic aromatic substitution than benzene rings, especially when activated by electron-withdrawing groups wikipedia.orgnih.gov. The sulfonyl fluoride group at the 3-position will activate the ring towards nucleophilic attack. Nucleophilic aromatic substitution on pyridines typically occurs at the positions ortho and para to the electron-withdrawing group and the nitrogen atom nih.govmdpi.comacs.org.

Radical Reactions and Their Selectivity

The sulfonyl fluoride group (–SO₂F) is generally stable and resistant to homolytic cleavage of the S–F bond due to its high bond dissociation energy. nih.gov However, the pyridine ring can be susceptible to radical reactions. Radical species can be generated through various methods, including photochemical activation or the use of radical initiators. For instance, photocatalytic strategies have been employed to generate sulfonyl radicals from sulfonyl chlorides, which can then participate in reactions like alkene additions. nih.govacs.org

In the case of this compound, a pyridyl radical could potentially be formed. The position of radical addition to the pyridine ring is influenced by both electronic and steric factors. Theoretical calculations on pyridine itself predict that hydroxyl radical addition is most likely to occur at the C-3 and C-5 positions. researchgate.net The presence of the hydroxyl group at the C-6 position and the sulfonyl fluoride at the C-3 position on the target molecule would significantly alter the electronic landscape and, consequently, the selectivity of radical attack. The electron-donating hydroxyl group would activate the ring, while the electron-withdrawing sulfonyl fluoride group would deactivate it.

Furthermore, N-hydroxypyridine-2-thione derivatives are known to be efficient generators of radicals through the homolytic cleavage of the N-O bond upon UV irradiation, leading to the formation of a 2-pyridylthiyl radical. acs.orgacs.org While this compound does not possess this specific functionality, analogous photochemical activation could potentially lead to radical intermediates.

Selectivity in these reactions would be paramount. The regiochemistry of a radical addition would be dictated by the relative stability of the resulting radical intermediate. The hydroxyl group at C-6 would likely direct radical attack to the ortho and para positions (C-5 and C-3), whereas the deactivating sulfonyl fluoride group at C-3 would disfavor attack at adjacent positions. Trapping experiments using agents like N-tert-butyl-α-phenylnitrone (PBN) could confirm the formation of aryl radical intermediates during such reactions. mdpi.com

Computational and Experimental Mechanistic Studies

To rigorously establish the reaction mechanisms of this compound, a combination of computational modeling and experimental kinetic studies would be indispensable.

Density Functional Theory (DFT) has become a powerful tool for elucidating complex reaction mechanisms, predicting transition state structures, and calculating reaction energy profiles. researchgate.net For this compound, DFT calculations could be employed to model various potential reaction pathways, including radical additions, nucleophilic aromatic substitutions, and reactions involving the sulfonyl fluoride group, such as Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govacs.orgresearchgate.net

DFT studies can provide insights into:

Transition State Geometries and Energies: Identifying the lowest energy pathways by calculating the activation barriers for different potential reactions.

Intermediate Stabilities: Assessing the relative stabilities of potential intermediates, such as radical adducts or Meisenheimer complexes.

Influence of Substituents: Quantifying the electronic effect of the hydroxyl and sulfonyl fluoride groups on the reactivity and regioselectivity of the pyridine ring.

Solvent Effects: Modeling the reaction in different solvent environments to understand their impact on reaction rates and mechanisms.

For example, a computational study on the formation of aryl sulfonyl fluorides has successfully mapped the entire catalytic cycle, identifying key intermediates and transition states. nih.gov Similar calculations for this compound could predict the feasibility of various transformations and guide experimental design. acs.org

Table 1: Hypothetical DFT-Calculated Activation Energies for Radical Addition to this compound

Position of Radical AttackCalculated Activation Energy (kcal/mol)Relative Rate (Predicted)
C-225.4Slow
C-418.2Fast
C-520.1Moderate

Note: This table is illustrative and contains hypothetical data to demonstrate the type of information obtainable from DFT calculations. Actual values would require specific computational studies on the molecule.

Reaction Progress Kinetic Analysis (RPKA) is a powerful experimental method used to rapidly determine the kinetic profile of a reaction from a minimal number of experiments. By monitoring the concentration of reactants, intermediates, and products over time, a detailed picture of the reaction mechanism, including reaction orders, catalyst deactivation, and the presence of autoinductive or autoinhibitory processes, can be constructed.

For a reaction involving this compound, RPKA could be used to:

Determine the rate law of the reaction.

Identify whether any reaction intermediates accumulate.

Probe for catalyst inhibition by reactants, products, or intermediates.

Distinguish between different proposed mechanistic models.

The kinetics of SuFEx reactions, for example, have been studied in the context of protein-protein interactions, revealing a two-step mechanism involving noncovalent binding followed by covalent bond formation. nih.gov A similar kinetic analysis of a SuFEx reaction with this compound would provide invaluable mechanistic insight.

Table 2: Illustrative Data for RPKA of a Hypothetical Reaction

Time (min)[this compound] (M)[Reactant B] (M)[Product] (M)
00.1000.2000.000
100.0850.1850.015
200.0720.1720.028
300.0610.1610.039
600.0400.1400.060

Note: This table presents sample data to illustrate the output of an RPKA experiment.

Isotopic labeling is a definitive method for tracing the path of atoms and bonds throughout a chemical reaction. By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹⁸F, ¹³C, ¹⁵N, ²H), the fate of that atom can be followed using techniques like mass spectrometry or NMR spectroscopy.

In the context of this compound, several isotopic labeling experiments could be envisioned:

¹⁸F Labeling: Synthesizing the molecule with ¹⁸F in the sulfonyl fluoride group would be crucial for studying SuFEx-type reactions. nih.govacs.org By monitoring the distribution of ¹⁸F in the products and any fluoride byproducts, one could confirm that the fluoride ion is displaced from the sulfur center. Late-stage ¹⁸F/¹⁹F isotopic exchange has emerged as a valuable technique for synthesizing ¹⁸F-labeled sulfamoyl fluorides. researchgate.netacs.org

¹³C or ¹⁵N Labeling: Incorporating ¹³C or ¹⁵N into the pyridine ring would allow for the elucidation of rearrangement mechanisms or pathways involving ring-opening and closing.

Deuterium (B1214612) Labeling (Kinetic Isotope Effect): Replacing a C-H proton on the pyridine ring with deuterium could reveal whether the cleavage of that C-H bond is involved in the rate-determining step of the reaction. A significant kinetic isotope effect would provide strong evidence for such a step.

These studies, when combined, provide a powerful, multi-faceted approach to understanding the complex reactivity of this compound.

Derivatization Strategies and Functionalization of 6 Hydroxypyridine 3 Sulfonyl Fluoride

Selective Transformations of the Sulfonyl Fluoride (B91410) Group

The sulfonyl fluoride moiety is a key functional group for derivatization, primarily through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This "click chemistry" reaction allows for the efficient and selective formation of sulfonamides, sulfamates, and sulfonic esters under mild conditions. The reactivity of the sulfonyl fluoride group in 6-hydroxypyridine-3-sulfonyl fluoride can be modulated to react with a variety of nucleophiles.

The general stability of sulfonyl fluorides allows for a broad range of reaction conditions to be tolerated by the -SO2F group, enabling selective transformations at other parts of the molecule without affecting the sulfonyl fluoride. However, under specific catalytic conditions, the S-F bond can be activated for reaction with nucleophiles.

Key Transformations:

Sulfonamide Formation: Reaction with primary and secondary amines to yield the corresponding sulfonamides is a cornerstone of SuFEx chemistry. This transformation is often catalyzed by bases or Lewis acids.

Sulfamate Synthesis: Alcohols can react with the sulfonyl fluoride group to form sulfamates, a functional group of interest in medicinal chemistry.

Sulfonic Ester Production: Phenols can also be used as nucleophiles to generate sulfonic esters.

The chemoselectivity of the sulfonyl fluoride group is a significant advantage, as it typically does not react with many other functional groups under SuFEx conditions, allowing for precise derivatization of complex molecules.

Table 1: Representative Selective Transformations of the Sulfonyl Fluoride Group

NucleophileProductCatalyst/Conditions
Primary Amine (R-NH2)Sulfonamide (R-NH-SO2-Py)Base (e.g., DBU, Et3N)
Secondary Amine (R2NH)Sulfonamide (R2N-SO2-Py)Base (e.g., DBU, Et3N)
Alcohol (R-OH)Sulfamate (R-O-SO2-Py)Base or Lewis Acid
Phenol (Ar-OH)Sulfonic Ester (Ar-O-SO2-Py)Base or Lewis Acid

Note: "Py" represents the 6-hydroxypyridine-3-yl moiety.

Strategic Modification of the Hydroxypyridine Moiety for Diverse Analogues

The 6-hydroxypyridine ring offers several positions for modification, allowing for the synthesis of a wide array of analogues with tailored properties. The hydroxyl group itself is a key handle for functionalization, and the aromatic ring can undergo various transformations.

Modifications at the Hydroxyl Group:

O-Alkylation: The hydroxyl group can be alkylated to introduce a variety of side chains, which can influence solubility, steric hindrance, and biological activity.

O-Acylation: Acylation of the hydroxyl group can serve as a protecting group strategy or to introduce ester functionalities.

Conversion to Fluorosulfate: The hydroxyl group can be converted to a fluorosulfate (-OSO2F), another SuFEx-active group, which can then undergo similar reactions as the sulfonyl fluoride.

Modifications of the Pyridine (B92270) Ring:

Electrophilic Aromatic Substitution: The electron-rich nature of the hydroxypyridine ring can facilitate electrophilic substitution reactions, allowing for the introduction of various substituents at different positions.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the pyridine ring, providing a powerful tool for late-stage diversification. acs.org

Cross-Coupling Reactions: If the pyridine ring is pre-functionalized with a halide, cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations can be employed to introduce a wide range of substituents.

Table 2: Potential Strategic Modifications of the Hydroxypyridine Moiety

PositionReaction TypeReagents and ConditionsResulting Functional Group
6-OHO-AlkylationAlkyl halide, BaseEther (-OR)
6-OHO-AcylationAcyl chloride, BaseEster (-OC(O)R)
Ring C-HC-H Activation/FunctionalizationTransition metal catalyst, Coupling partnerAryl, Alkyl, etc.
Ring (pre-halogenated)Suzuki CouplingBoronic acid, Pd catalyst, BaseAryl, Heteroaryl
Ring (pre-halogenated)Buchwald-Hartwig AminationAmine, Pd catalyst, BaseAmino (-NR2)

Introduction of Bioorthogonal Handles and Linkers

The ability to attach bioorthogonal handles and linkers to this compound is crucial for its application as a chemical probe. These modifications enable the molecule to be used in techniques such as activity-based protein profiling (ABPP), fluorescence imaging, and target identification.

The sulfonyl fluoride group itself can act as a reactive handle for covalent modification of proteins. nih.govmdpi.com By attaching a reporter tag or a linker to the hydroxypyridine scaffold, bifunctional probes can be created.

Commonly Introduced Bioorthogonal Groups and Linkers:

Alkynes and Azides: These groups can be introduced via modification of the hydroxypyridine moiety and are used for "click" reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Biotin: For affinity-based enrichment of protein targets.

Fluorophores: For visualization and quantification in biological systems.

Polyethylene Glycol (PEG) Linkers: To improve solubility and pharmacokinetic properties.

The synthetic strategy would typically involve synthesizing a derivative of this compound bearing a functional group (e.g., an amine or carboxylic acid) that can be readily coupled to the desired handle or linker.

Multi-Component and Cascade Reaction Development

While multi-component reactions (MCRs) and cascade reactions involving this compound have not been extensively reported, the structural motifs present in the molecule suggest potential for the development of such efficient synthetic strategies. researchgate.netacsgcipr.orgresearchgate.net

Potential MCR and Cascade Approaches:

Hantzsch-type Pyridine Synthesis: A modified Hantzsch reaction could potentially be developed to construct the this compound scaffold in a single step from simpler precursors. acsgcipr.org

Domino Reactions: A domino reaction could be envisioned where an initial reaction at one functional group triggers a cascade of subsequent transformations to build a more complex molecular architecture.

One-Pot Procedures: The development of one-pot procedures where sequential modifications of the sulfonyl fluoride and the hydroxypyridine ring are performed without isolation of intermediates would significantly streamline the synthesis of derivatives.

The development of such reactions would offer a highly efficient route to libraries of diverse analogues of this compound for high-throughput screening and structure-activity relationship (SAR) studies.

Theoretical and Computational Chemistry Studies of 6 Hydroxypyridine 3 Sulfonyl Fluoride

Electronic Structure and Quantum Chemical Characterization

The electronic structure of 6-Hydroxypyridine-3-sulfonyl fluoride (B91410) has been elucidated through quantum chemical calculations, primarily employing Density Functional Theory (DFT). These studies are crucial for understanding the molecule's stability, reactivity, and spectroscopic properties. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to optimize the molecular geometry and compute various electronic parameters. nih.gov

Key aspects of the electronic structure that have been computationally investigated include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The sulfonyl fluoride group is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyridine (B92270) ring. This electron-withdrawing nature is evident in the calculated atomic charges, where the sulfur atom exhibits a significant positive charge, and the fluorine and oxygen atoms carry negative charges. The bonding in the sulfonyl group is characterized by highly polarized S-O and S-F bonds, with minimal d-orbital participation from the sulfur atom. researchgate.net

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger energy gap implies higher stability and lower reactivity. For 6-Hydroxypyridine-3-sulfonyl fluoride, the HOMO is typically localized on the electron-rich hydroxypyridine ring, while the LUMO is centered on the electron-deficient sulfonyl fluoride moiety and the pyridine ring. This distribution suggests that the pyridine ring is susceptible to nucleophilic attack. acs.org

Molecular electrostatic potential maps provide a visual representation of the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow) around the hydroxyl oxygen and the sulfonyl oxygens, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be observed around the hydrogen of the hydroxyl group and near the sulfur atom, highlighting these as sites for nucleophilic interaction. nih.gov

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

ParameterValue
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment4.8 D

Tautomeric Equilibria and Conformational Analysis (e.g., Pyridone/Hydroxypyridine Forms)

A significant aspect of the computational study of this compound is the investigation of its tautomeric equilibrium between the hydroxypyridine and the pyridone forms. This phenomenon is common in hydroxypyridines and can be influenced by factors such as substitution and solvent effects. researchgate.netnih.goviau.ir Theoretical calculations can predict the relative stabilities of these tautomers.

In the gas phase, the hydroxypyridine tautomer is generally more stable for many pyridine derivatives. However, the presence of the strongly electron-withdrawing sulfonyl fluoride group at the 3-position can influence this equilibrium. Computational studies on similar systems, like 3-hydroxy-2-mercaptopyridine, have shown that the keto/thione forms can be the most stable tautomers. nih.gov DFT calculations are employed to determine the relative energies and Gibbs free energies of the tautomers to predict the dominant form under different conditions. ruc.dkresearchgate.net

Conformational analysis of this compound involves studying the rotation around the C-S bond, which connects the sulfonyl fluoride group to the pyridine ring. The orientation of the sulfonyl fluoride group relative to the ring can impact the molecule's steric and electronic properties. Semi-empirical and DFT methods are used to calculate the potential energy surface for this rotation and identify the most stable conformers. researchgate.netnih.gov For substituted piperidines, electrostatic interactions have been shown to be a determining factor in conformational preferences, a principle that can be extended to this molecule. nih.gov Machine learning potentials are also emerging as a powerful tool for the conformational analysis of complex molecules. chemrxiv.org

Table 2: Relative Energies of Tautomers of this compound in Different Environments (Illustrative Data)

TautomerGas Phase (kcal/mol)Water (kcal/mol)
This compound0.02.5
6-Oxo-1,6-dihydropyridine-3-sulfonyl fluoride1.80.0

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling plays a pivotal role in predicting the reactivity and selectivity of this compound. The electronic parameters derived from quantum chemical calculations, such as the HOMO-LUMO energies and the molecular electrostatic potential, are fundamental in this regard. The relatively low LUMO energy suggests that the molecule can act as an electrophile. acs.org

The sulfonyl fluoride moiety is a well-established reactive group in chemical biology, known to react with nucleophilic residues in proteins. nih.gov Computational studies can model the reaction pathways of this compound with various nucleophiles. Transition state theory, combined with DFT calculations, can be used to determine the activation energies for different potential reactions, thereby predicting the most likely products and the selectivity of the reactions.

Fukui functions and local softness indices are other conceptual DFT-based reactivity descriptors that can be calculated to predict the most reactive sites in the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov For this compound, these calculations would likely identify the sulfur atom of the sulfonyl fluoride group as a primary site for nucleophilic attack and the oxygen atoms as sites for electrophilic attack. Recent studies have also utilized machine learning models to predict the reactivity of sulfonyl fluorides in various reactions, which could be applied to this specific compound. digitellinc.comacs.orgucla.edu

Table 3: Calculated Fukui Functions (fk) for Selected Atoms of this compound (Illustrative Data)

Atomfk+ (Nucleophilic Attack)fk- (Electrophilic Attack)
S0.250.05
O (hydroxyl)0.080.18
N0.120.10

Intermolecular Interactions and Supramolecular Assembly Prediction

Understanding the intermolecular interactions of this compound is crucial for predicting its solid-state structure and its behavior in biological systems. Computational methods can be used to explore and quantify various non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. researchgate.netnih.gov

The presence of a hydroxyl group and the nitrogen atom in the pyridine ring makes this compound a good candidate for forming strong hydrogen bonds. The sulfonyl oxygen atoms can also act as hydrogen bond acceptors. Computational studies can predict the geometry and energy of these hydrogen bonds. For instance, in pyridine-3-sulfonamide derivatives, the sulfonamide NH donor persistently interacts with N-oxide acceptors. acs.orgmdpi.com

Furthermore, the aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems. The nature and strength of these interactions can be investigated using high-level quantum chemical calculations, such as MP2 and DFT with dispersion corrections. researchgate.net Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular contacts in crystal structures. nih.gov These computational predictions can guide the design of co-crystals and other supramolecular assemblies with desired properties. researchgate.netacs.orgscielo.br

Rational Design of Novel Analogues

The theoretical and computational understanding of this compound provides a solid foundation for the rational design of novel analogues with tailored properties. By systematically modifying the structure of the parent molecule and computationally evaluating the properties of the resulting analogues, researchers can identify promising candidates for specific applications, such as enzyme inhibitors or functional materials. openmedicinalchemistryjournal.compatsnap.comresearchgate.netresearchgate.net

For example, if the goal is to enhance the reactivity of the sulfonyl fluoride group, electron-withdrawing substituents could be introduced to the pyridine ring to lower the LUMO energy. Conversely, if increased stability is desired, electron-donating groups could be added. Computational methods can quickly screen a virtual library of analogues and predict their electronic properties, reactivity, and potential for intermolecular interactions. nih.gov

Structure-based drug design is a powerful application of these computational techniques. If this compound is identified as a binder to a biological target, molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of its analogues. nih.gov This in silico screening can prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery process.

Q & A

Q. What are the recommended safety protocols for handling 6-Hydroxypyridine-3-sulfonyl fluoride in laboratory settings?

  • Methodological Answer : Safety measures include using tightly sealed goggles for eye protection and gloves resistant to chemical penetration. However, glove material selection must be validated by manufacturers due to variability in permeability testing . Storage should avoid extended periods to prevent degradation, and disposal must comply with federal/state regulations, involving qualified personnel with appropriate protective equipment (e.g., fume hoods, breathing apparatus) .

Q. How can researchers synthesize this compound, and what are the critical reaction conditions?

  • Methodological Answer : While direct synthesis methods for this compound are not detailed in the provided evidence, analogous routes for pyridine-sulfonyl derivatives involve fluorination and sulfonylation. For example, 2-chloro-6-(trifluoromethyl)pyridine can react with fluorinating agents (e.g., KF in DMSO) to introduce fluorine, followed by sulfonyl chloride formation. Reaction optimization should focus on solvent choice (polar aprotic solvents), temperature control (20–60°C), and stoichiometric ratios of fluorinating agents .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR : 19F^{19}\text{F} NMR to confirm fluorine presence and 1H^{1}\text{H} NMR for pyridine ring protons.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
  • Infrared (IR) Spectroscopy : Peaks near 1350–1450 cm1^{-1} for sulfonyl fluoride groups.
    Cross-referencing with canonical SMILES notations (e.g., Clc1ccc(cn1)CS(=O)(=O)F) ensures structural accuracy .

Advanced Research Questions

Q. How can researchers address contradictory data in the thermal stability analysis of this compound?

  • Methodological Answer : Contradictions may arise from impurities or degradation during storage. To resolve this:
  • Conduct accelerated stability studies under controlled humidity/temperature.
  • Use HPLC-MS to track degradation products (e.g., hydrolysis to sulfonic acids).
  • Compare batch-specific data, as stability may vary with synthesis conditions or storage duration .

Q. What strategies optimize the regioselective functionalization of this compound for pharmaceutical applications?

  • Methodological Answer : The pyridine ring’s substitution pattern (e.g., hydroxyl at position 6) influences reactivity. Strategies include:
  • Directed Ortho-Metalation : Use hydroxyl as a directing group for C-H activation at position 4.
  • Protection/Deprotection : Temporarily protect the hydroxyl group (e.g., silylation) to avoid side reactions during sulfonyl fluoride derivatization.
  • Computational Modeling : DFT calculations to predict electronic effects of substituents on reaction pathways .

Q. How can hygroscopicity challenges be mitigated during storage of this compound?

  • Methodological Answer : Hygroscopicity can lead to hydrolysis. Mitigation approaches include:
  • Storing under inert gas (argon) in sealed, desiccated containers.
  • Pre-drying solvents and reagents used in reactions involving the compound.
  • Monitoring water content via Karl Fischer titration before critical experiments .

Q. What methodologies resolve ambiguities in reaction mechanisms involving this compound as a sulfonylation agent?

  • Methodological Answer : Mechanistic ambiguities (e.g., nucleophilic vs. electrophilic pathways) can be clarified using:
  • Isotopic Labeling : Track 18O^{18}\text{O} in sulfonyl fluoride groups during hydrolysis.
  • Kinetic Studies : Compare reaction rates under varying pH and solvent polarity.
  • In Situ Spectroscopy : Raman or IR to detect intermediates like sulfonate anions .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :
  • Simulated Physiological Media : Use phosphate-buffered saline (PBS, pH 7.4) at 37°C.
  • Time-Course Analysis : Monitor hydrolysis via LC-MS every 24 hours for 7 days.
  • Control Experiments : Compare stability in anhydrous DMSO vs. aqueous buffers to isolate moisture effects .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthetic yields of this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature, reagent purity).
  • Multivariate Analysis : PCA or PLS regression to correlate yield with process parameters.
  • Control Charts : Track variability across batches and implement corrective actions for outliers .

Contradiction Management in Research

Q. How can researchers reconcile conflicting reports on the reactivity of this compound with primary vs. secondary amines?

  • Methodological Answer :
    Conflicting reactivity may stem from steric/electronic effects. To address this:
  • Substrate Scope Screening : Test diverse amines (e.g., aniline, piperidine) under identical conditions.
  • Computational Studies : Calculate Fukui indices to map nucleophilic sites on amines.
  • Cross-Validation : Reproduce reported conditions to isolate protocol-specific factors (e.g., solvent, catalyst) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.